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Compound of Interest

Compound Name: Phenol chloroform

Cat. No.: B8533926

Welcome to the technical support center for phenol-chloroform nucleic acid extraction. This
guide provides troubleshooting advice and frequently asked questions to help researchers,
scientists, and drug development professionals overcome common challenges and improve the
quality and yield of their DNA and RNA extractions.

Troubleshooting Guide

This section addresses specific issues that may arise during the phenol-chloroform extraction
protocol.
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Problem

Potential Cause

Recommended Solution

Low Nucleic Acid Yield

Incomplete cell lysis.

Ensure complete
homogenization of the tissue
or cell pellet. For tissues,
grinding in liquid nitrogen is
effective. Use appropriate lysis
buffers and consider adding
Proteinase K to digest

proteins.[1][2]

Interphase trapping of nucleic

acids.

The interphase between the
agueous and organic layers
can trap nucleic acids. To
minimize this, ensure thorough
mixing to create a fine
emulsion, which increases the
surface area for extraction.[3]
Using a Phase Lock Gel™ can
create a solid barrier between
the phases, making it easier to
collect the aqueous phase
without interphase

contamination.[3][4]

Small, invisible pellet after

precipitation.

For low concentrations of
nucleic acids, the pellet may
be difficult to see. Using a
carrier like linear
polyacrylamide or glycogen
can help visualize the pellet

and improve recovery.[1][5][6]

Loss of nucleic acids during

phase separation.

When pipetting the aqueous
phase, it's easy to leave some
behind to avoid the interphase.
A "back-extraction" can be
performed by adding buffer to

the remaining organic phase
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and interphase, re-
centrifuging, and pooling the

aqueous phases.[7]

Low A260/280 Ratio (<1.8 for
DNA, <2.0 for RNA)

Protein contamination.

This is often due to carryover
of the interphase. Be careful
during the aspiration of the
aqueous phase. An additional
extraction with chloroform
alone can help remove
residual proteins.[8][9] Pre-
digesting with Proteinase K
can also reduce protein

contamination.[3]

Phenol contamination.

Phenol has an absorbance
maximum at 270-275 nm,
which can lower the A260/280
ratio.[10][11] An additional
chloroform extraction and/or
multiple 70% ethanol washes
of the final pellet can help
remove residual phenol.[8][9]
[12]

Low A260/230 Ratio (<1.8)

Guanidinium salt

contamination.

Lysis buffers often contain
guanidinium salts which
absorb strongly at 230 nm.[7]
[13][14] Ensure thorough
washing of the nucleic acid
pellet with 70-80% ethanol to

remove these salts.[12][14]

Phenol contamination.

Phenol also absorbs at 230
nm.[11][15] Perform an
additional chloroform wash
and ensure thorough ethanol
washes of the pellet.[8][9]
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Carbohydrate carryover.

This is a common issue with
plant samples. Specialized
protocols using CTAB
(cetyltrimethylammonium
bromide) in conjunction with
phenol-chloroform can help
remove polysaccharides.[16]
[17]

Degraded DNA/RNA

Nuclease activity.

Use fresh samples or properly
store them at -80°C or in a
stabilizing solution like
RNAlater.[18][19] Work quickly
and on ice. Use RNase-free
reagents and plastics for RNA
work.[18]

Oxidized phenol.

Phenol that has turned pink or
brown is oxidized and can
cause nucleic acid
degradation.[3] Use fresh,
high-quality, buffered phenol.

Genomic DNA Contamination

in RNA Samples

Incorrect pH of phenol.

For RNA isolation, the phenol
solution should be acidic (pH
4-5).[3] This causes DNA to
partition into the organic phase
and interphase, while RNA

remains in the aqueous phase.

[3]

Incomplete removal of

interphase.

Genomic DNA can accumulate
at the interphase. Careful
pipetting of the agqueous phase

is crucial.[19]

Phases Do Not Separate

Properly

Incorrect ratio of
phenol:chloroform to aqueous

phase.

Ensure a 1:1 ratio of the
phenol:chloroform mixture to

your aqueous sample.

© 2025 BenchChem. All rights reserved.

4/14

Tech Support


https://community.nanoporetech.com/contaminants
https://www.carlroth.com/medias/Info-Brochure-PhenolicPurification-EN.pdf?context=bWFzdGVyfHRlY2huaWNhbERvY3VtZW50c3w0MDM0MTJ8YXBwbGljYXRpb24vcGRmfGRHVmphRzVwWTJGc1JHOWpkVzFsYm5SekwyZzVaUzlvWmpVdk9URXhOamN6T0RnME5qYzFNQzV3WkdZfDA5OTJhODEzM2ZlMWFiYzE4MDc0YjFhMGZhZGVlNzQyMDc4MmJmMTExOTQ3ZDI0OTdlZmI5Y2ZhNzFhZjMxYjQ
https://herpesvirus.tripod.com/research/linearacryl.htm
https://www.reddit.com/r/labrats/comments/fhhj54/phenoland_chloroformaahhhhhh/
https://herpesvirus.tripod.com/research/linearacryl.htm
https://www.protocols.io/view/phenol-chloroform-extraction-for-museum-hides-usin-q26g7m449gwz/v1
https://www.protocols.io/view/phenol-chloroform-extraction-for-museum-hides-usin-q26g7m449gwz/v1
https://www.protocols.io/view/phenol-chloroform-extraction-for-museum-hides-usin-q26g7m449gwz/v1
https://www.reddit.com/r/labrats/comments/fhhj54/phenoland_chloroformaahhhhhh/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8533926?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

Centrifuge at a sufficient speed
o ] ] and for an adequate duration
Insufficient centrifugation.
to ensure proper phase

separation.[2]

This can cause phase

inversion. Using a

High salt or sucrose phenol:.chloroform mixture,
concentration in the aqueous where the denser chloroform
phase. helps maintain the correct

phase separation, can prevent
this.[3][7]

Frequently Asked Questions (FAQs)

Q1: What is the purpose of each component in the phenol:chloroform:isoamyl alcohol mixture?
o Phenol: Denatures proteins, causing them to precipitate out of the aqueous solution.[20] The
pH of the phenol is critical: for DNA isolation, a slightly alkaline pH (~7.9) is used to keep

DNA in the aqueous phase, while for RNA isolation, an acidic pH (~4.5) is used to move DNA
into the organic phase.[3]

e Chloroform: Increases the density of the organic phase, which aids in a sharp separation
from the aqueous phase and helps to prevent phase inversion.[3][7][14] It also helps to
solubilize lipids and further denature proteins.

e Isoamyl Alcohol: Acts as an anti-foaming agent.[3]
Q2: My DNA/RNA pellet won't dissolve after ethanol precipitation. What should | do?

This can happen if the pellet was over-dried.[18] To dissolve the pellet, add your resuspension
buffer (e.g., TE buffer or nuclease-free water) and incubate at a slightly elevated temperature
(e.g., 55-60°C for RNA) for 10-15 minutes, with occasional gentle vortexing or flicking.[10]

Q3: How can | improve the yield of very small amounts of nucleic acids?
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Using a co-precipitant or carrier is highly recommended. Linear polyacrylamide is an inert
carrier that can efficiently precipitate picogram amounts of nucleic acids without interfering with
downstream enzymatic reactions.[1][2][6][21] Glycogen is another commonly used carrier.[22]

Q4: What is Phase Lock Gel™ and how does it work?

Phase Lock Gel™ is a dense, inert gel that is added to the tube before the phenol-chloroform
extraction.[3] During centrifugation, the gel migrates to form a stable barrier between the
agueous and organic phases.[3][4][23] This simplifies the removal of the aqueous phase and
prevents contamination from the interphase, which can improve both the yield and purity of the
nucleic acid preparation.[24][25]

Q5: Can | use my phenol-chloroform extracted DNA/RNA for downstream applications like
PCR, gPCR, or sequencing?

Yes, provided the sample is of high purity. Contaminants like phenol and guanidinium salts can
inhibit enzymatic reactions.[26][27] It is crucial to have good A260/280 and A260/230 ratios. If
you suspect contamination, it is advisable to perform an additional cleanup step, such as a
second chloroform extraction followed by re-precipitation.[12][14]

Quantitative Data Summary

The following table summarizes a comparison of DNA extraction methods from a study on
triatomine bugs, illustrating the trade-offs between yield and purity.
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Extraction Method

Bloodmeal Source

Mean DNA
Concentration (ng/
pL) £ SD

Purity (A260/A280
between 1.8-2.0)

Commercial Kit Gallus gallus 25.12 +10.33 80% of samples
Phenol-Chloroform Gallus gallus 85.75+17.99 26.7% of samples
Commercial Kit Mus musculus 11.23+5.96 80% of samples
Phenol-Chloroform Mus musculus 22.01+£11.14 26.7% of samples
Commercial Kit Columba sp. 62.75 £+ 30.01 80% of samples
Phenol-Chloroform Columba sp. 13.06 + 8.01 26.7% of samples

Data adapted from a
study comparing a
commercial kit to the
phenol-chloroform
method for extracting
DNA from bloodmeals
of Triatoma
brasiliensis.[3][28]

This data indicates that while the phenol-chloroform method can yield higher concentrations of
DNA in some cases, commercial kits often provide higher purity as indicated by the A260/A280
ratio.[8][28]

Experimental Protocols
Refined Phenol-Chloroform-lsoamyl Alcohol (PClI)
Extraction Protocol

This protocol incorporates refinements to improve yield and purity.
Materials:

 Lysis Buffer (e.g., TE buffer with SDS and Proteinase K)
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e Phenol:Chloroform:Isoamyl Alcohol (25:24:1), pH 8.0 for DNA, pH 4.5 for RNA

e Chloroform:lsoamyl Alcohol (24:1)

e 3 M Sodium Acetate, pH 5.2

e 100% Ethanol (ice-cold)

e 70% Ethanol (ice-cold)

¢ Nuclease-free water or TE buffer

e Optional: Linear Polyacrylamide (10 mg/mL) or Glycogen (20 pg/uL)

o Optional: Phase Lock Gel™ tubes

Procedure:

o Sample Lysis: Homogenize cells or tissue in an appropriate volume of Lysis Buffer. Incubate
at 55°C for 1-2 hours or until the sample is completely lysed.[22]

o First Extraction: Add an equal volume of Phenol:Chloroform:Isoamyl Alcohol to the lysed
sample. If using Phase Lock Gel™, add the lysate to the pre-spun gel tube, then add the
PCI. Vortex vigorously for 15-30 seconds to form a milky emulsion.

e Phase Separation: Centrifuge at 12,000 x g for 5 minutes at room temperature.

e Agueous Phase Recovery: Carefully transfer the upper agueous phase to a new tube,
avoiding the interphase. With Phase Lock Gel™, you can simply pour off the aqueous phase.

e Second (Chloroform) Extraction: Add an equal volume of Chloroform:lsoamyl Alcohol to the
recovered aqueous phase. Vortex for 15 seconds.

e Phase Separation: Centrifuge at 12,000 x g for 5 minutes at room temperature.

e Aqueous Phase Recovery: Transfer the upper aqueous phase to a new, clean tube.

» Precipitation:
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o Add 1/10th volume of 3 M Sodium Acetate.
o (Optional) Add 1 pL of linear polyacrylamide or glycogen.

o Add 2-2.5 volumes of ice-cold 100% ethanol.

Incubation: Mix gently by inversion and incubate at -20°C for at least 1 hour or at -80°C for
30 minutes.

Pelleting: Centrifuge at 212,000 x g for 15-30 minutes at 4°C. A white pellet should be visible.

Washing: Carefully decant the supernatant. Wash the pellet with 1 mL of ice-cold 70%
ethanol. Centrifuge at 212,000 x g for 5 minutes at 4°C. Repeat this wash step for a total of
two washes.

Drying: Decant the ethanol and briefly spin the tube to collect any remaining liquid, then
remove it with a pipette. Air-dry the pellet for 5-10 minutes. Do not over-dry.

Resuspension: Resuspend the pellet in a suitable volume of nuclease-free water or TE
buffer.

Visualizations
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Caption: Refined phenol-chloroform extraction workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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